molecular formula C10H11Cl2NO3 B5073532 4-(2,4-dichlorophenoxy)-N-hydroxybutanamide

4-(2,4-dichlorophenoxy)-N-hydroxybutanamide

Cat. No.: B5073532
M. Wt: 264.10 g/mol
InChI Key: FDFDFGDYDFYYCM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its herbicidal properties and is used to control broadleaf weeds in various agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-hydroxybutanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives .

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-hydroxybutanamide involves its interaction with plant hormone pathways. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound affects cell wall plasticity, protein synthesis, and ethylene production, disrupting normal plant growth processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy)-N-hydroxybutanamide is unique due to its specific structural modifications, which may confer different herbicidal properties and environmental behaviors compared to its analogs. Its N-hydroxybutanamide group may influence its solubility, stability, and interaction with biological targets, making it a distinct compound in the class of phenoxy herbicides .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(14)13-15/h3-4,6,15H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFDFGDYDFYYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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